molecular formula C14H13BrO2 B1273575 1-(Benzyloxy)-4-bromo-2-methoxybenzene CAS No. 63057-72-7

1-(Benzyloxy)-4-bromo-2-methoxybenzene

Cat. No. B1273575
CAS RN: 63057-72-7
M. Wt: 293.15 g/mol
InChI Key: AEGJXXCGTFMRGY-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-methoxybenzene, also known as 1-bromo-4-benzyloxy-2-methoxybenzene, is a chemical compound used in a variety of scientific and industrial applications. It is a colorless crystalline solid, with a melting point of 65-68 °C and a boiling point of 110-112 °C. Its chemical formula is C10H11BrO2 and its molecular weight is 233.11 g/mol. It is soluble in a variety of organic solvents such as ethanol and ether, and is also insoluble in water.

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-(Benzyloxy)-4-bromo-2-methoxybenzene has been utilized in the synthesis of complex organic compounds. For instance, it was used as a starting material in the six-step synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor of bioisosteric colchicine analogues (Shishov et al., 2014).

Conversion in Aqueous Alkaline Solution

This compound has also been studied in the thermochemical conversion of simple lignin model compounds in an aqueous alkaline solution. The conversion processes were carried out under heat treatment, and the impact of various conditions on the reactions was analyzed (Alén, 1991).

Application in Fragrance Synthesis

In fragrance synthesis, this compound has been used in a palladium-catalyzed reaction to produce floral fragrances. The reaction affords 2-methyl-3-aryl-propanals, which are valuable in this industry (Scrivanti et al., 2008).

Liquid Crystals Synthesis

This compound plays a role in the synthesis of chiral liquid crystals. It was used in the reaction with pseudo-glucal to derive compounds that can be utilized as chiral precursor compounds in liquid crystal synthesis (Bertini et al., 2003).

Electrochemical Reactions

Electrochemical reactions involving this compound have been explored, particularly in the context of controlled-potential reduction. This process leads to the formation of various tetrahydrofuran derivatives in high yields (Esteves et al., 2007).

Synthesis of Monomers for Liquid Crystals

This chemical is used in the synthesis of monomers that exhibit liquid crystalline behavior. These monomers have applications in the development of novel liquid crystal materials (Wang et al., 2000).

properties

IUPAC Name

4-bromo-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJXXCGTFMRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394191
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63057-72-7
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of bromo phenol 1 (10.0 g, 49.2 mmol), K2CO3 (10.2 g, 73.9 mmol) and benzyl bromide (6.2 mL, 51.7 mmol) in acetone (100 mL) was stirred at room temperature for 18 h. Volatiles were evaporated to yield 2 (14.7 g, 94%) as a colorless syrup which upon standing transformed into a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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